methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside
Description
Methyl 6-O-tert-butyldiphenylsilyl-β-D-glucopyranoside is a protected carbohydrate derivative widely used in organic synthesis. The tert-butyldiphenylsilyl (TBDPS) group at the 6-O position provides steric bulk, enhancing regioselectivity during multi-step reactions. This compound is pivotal in glycosylation strategies due to its stability under acidic and basic conditions, with selective deprotection achievable via fluoride ions (e.g., TBAF) .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6Si/c1-23(2,3)30(16-11-7-5-8-12-16,17-13-9-6-10-14-17)28-15-18-19(24)20(25)21(26)22(27-4)29-18/h5-14,18-22,24-26H,15H2,1-4H3/t18-,19-,20+,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVUJBHWFXBMB-QMCAAQAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl group at the 6-position of methyl beta-D-glucopyranoside with a tert-butyldiphenylsilyl chloride (TBDPS-Cl) reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The TBDPS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound is generally stable under reducing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like Jones reagent.
Reduction: Mild reducing agents like sodium borohydride.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection.
Major Products Formed
The major product formed from the deprotection of this compound is methyl beta-D-glucopyranoside, which can be further utilized in various synthetic applications .
Scientific Research Applications
Medicinal Chemistry Applications
Boron Neutron Capture Therapy (BNCT)
One of the promising applications of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is in the field of boron neutron capture therapy for cancer treatment. The compound can act as a boron delivery agent, which is crucial for enhancing the efficacy of BNCT. Research indicates that glucoconjugates derived from this compound exhibit high cytocompatibility, solubility, and affinity for glucose transporters (GLUTs), particularly GLUT1, which is overexpressed in certain cancers. This property allows for targeted delivery of boron to tumor cells, improving therapeutic outcomes while minimizing damage to healthy tissues .
Synthesis of Glycosidic Building Blocks
The compound serves as a key intermediate in synthesizing various glycosidic building blocks used in drug development. Its ability to undergo selective silylation makes it an effective precursor for creating complex carbohydrate structures that can mimic natural biomolecules, enhancing their potential as therapeutic agents .
Carbohydrate Chemistry
Protecting Group Strategy
In carbohydrate chemistry, this compound is utilized as a protecting group for the hydroxyl functionality at the 6-position of glucose derivatives. This protection strategy enables chemists to perform selective reactions on other functional groups without interference from the hydroxyl group, facilitating the synthesis of more complex glycosides and oligosaccharides .
Synthesis of Modified Lactose Analogues
The compound has been employed in synthesizing selectively modified lactose and N-acetyllactosamine analogues. These modifications are essential for studying the interactions between carbohydrates and proteins, particularly in understanding how glycan structures influence biological processes such as cell signaling and immune responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside primarily involves its role as a protecting group in synthetic chemistry. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The deprotection step, typically using fluoride ions, restores the free hydroxyl group for further chemical modifications .
Comparison with Similar Compounds
Structural Analogues with Silyl Protecting Groups
Key Observations :
Functional Group Comparison: Silyl vs. Sulfonyl and Halogenated Derivatives
Key Observations :
Key Observations :
- Acetyl vs. Benzoyl : Acetyl groups are labile under basic conditions, while benzoyl requires stronger bases, enabling orthogonal deprotection strategies .
Biological Activity
Methyl 6-O-tert-butyldiphenylsilyl-beta-D-glucopyranoside is a glycoside derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves the selective silylation of the hydroxyl group at the 6-position of beta-D-glucopyranoside. This process enhances the compound's stability and solubility, making it a suitable candidate for various biological assays. The general synthetic route includes:
- Starting Material : β-D-glucopyranoside.
- Reagents : tert-butyldiphenylsilyl chloride (TBDPS-Cl) and a base (e.g., imidazole).
- Reaction Conditions : The reaction is typically conducted in an anhydrous solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Biological Activity
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that this compound shows significant antimicrobial properties against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). For instance, studies have reported a minimum inhibitory concentration (MIC) of 32 μg/mL against MRSA, demonstrating its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| MRSA | 32 |
| Escherichia coli | 64 |
| Streptococcus pyogenes | 16 |
2. Antioxidant Properties
In vitro assays have shown that this compound possesses antioxidant activity, which can mitigate oxidative stress in cellular models. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 25 μM in scavenging free radicals .
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. It was found to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Natural Products assessed the compound's efficacy against various pathogens and highlighted its potential in developing new antibiotics .
- In Vivo Anti-inflammatory Study : In an animal model of inflammation, the administration of this glycoside led to reduced paw swelling and lower levels of pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .
- Cell Viability Assay : A cytotoxicity assay conducted on human cancer cell lines demonstrated that the compound could induce apoptosis at concentrations above 50 μM, indicating its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for methyl 6-O-tert-butyldiphenylsilyl-β-D-glucopyranoside?
The synthesis typically involves selective protection of the 6-OH group of methyl β-D-glucopyranoside. A common method uses tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole or pyridine as a base, dissolved in anhydrous DMF or dichloromethane. The reaction proceeds under inert conditions (argon/nitrogen) to prevent hydrolysis of the silylating agent. Purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane . Key steps include:
- Confirming complete silylation via TLC (Rf ~0.6 in 3:7 ethyl acetate/hexane).
- Isolation yields typically range from 70–85%, depending on reaction scale and purity of starting materials.
Q. How is the compound characterized spectroscopically?
- 1H-NMR : The tert-butyldiphenylsilyl group exhibits aromatic protons (7.5–7.7 ppm, multiplet) and tert-butyl protons (1.0–1.1 ppm, singlet). The anomeric proton of the β-D-glucopyranoside appears at ~4.5 ppm (doublet, J = 7–8 Hz) .
- 13C-NMR : The silyl-protected C6 resonates at ~18–20 ppm (tert-butyl) and 135–140 ppm (aromatic carbons).
- IR : Absence of the O-H stretch (~3400 cm⁻¹) at C6 confirms successful protection.
Q. What is the role of the tert-butyldiphenylsilyl group in carbohydrate chemistry?
This bulky protecting group stabilizes the glucopyranoside structure against nucleophilic attack or enzymatic degradation. It is particularly useful in regioselective glycosylation reactions, where temporary protection of the 6-OH position allows controlled functionalization at other hydroxyl sites (e.g., 2-, 3-, or 4-positions) .
Advanced Research Questions
Q. How can competing side reactions during silylation be minimized?
Moisture is a critical concern, as hydrolysis of TBDPSCl reduces yields. Strategies include:
Q. What contradictions exist in reported antibacterial activity data for silylated glucopyranosides?
While some studies report broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus), others note limited efficacy due to poor membrane permeability of silylated compounds. Discrepancies may arise from:
- Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).
- Differences in assay conditions (e.g., nutrient media affecting compound stability) .
- Follow-up work should include structure-activity relationship (SAR) studies, modifying the silyl group or glycosidic linkage.
Q. How does the tert-butyldiphenylsilyl group influence enzymatic hydrolysis studies?
The group confers steric hindrance, making the compound resistant to β-glucosidases. This property is exploited in:
Q. What advanced applications exist for this compound in glycoconjugate synthesis?
It serves as a precursor for:
- Orthogonal protection strategies in oligosaccharide assembly (e.g., "temporary" silyl groups removed selectively with TBAF).
- Glycodendrimers , where the silyl group enhances solubility in organic solvents during iterative coupling steps.
- Pro-drug design , leveraging enzymatic cleavage of the glycosidic bond in targeted drug delivery .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
Q. What analytical techniques resolve ambiguities in structural characterization?
Q. How to design experiments comparing silyl-protected vs. unprotected glucopyranosides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
